2,3-Dibromo-5-methoxynitrobenzene
Description
Properties
IUPAC Name |
1,2-dibromo-5-methoxy-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVVFYZPCVAFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408944 | |
| Record name | Benzene, 1,2-dibromo-5-methoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10172-36-8 | |
| Record name | Benzene, 1,2-dibromo-5-methoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2,3 Dibromo 5 Methoxynitrobenzene
Retrosynthetic Analysis of the Chemical Compound
A retrosynthetic analysis of 2,3-Dibromo-5-methoxynitrobenzene reveals several possible bond disconnections. The substitution pattern, particularly the adjacent (ortho) arrangement of the two bromine atoms, suggests that a standard one-pot electrophilic dibromination of a simple precursor is unlikely to be successful due to conflicting directing group effects and steric hindrance.
A more plausible strategy involves a stepwise introduction of the functional groups, leveraging advanced synthetic methods for regiocontrol. The key disconnections are:
C-Br Bond at Position 3: The bond between the carbon at position 3 and its bromine atom can be disconnected. This disconnection points to a Directed ortho-Metalation (DoM) strategy. wikipedia.orgnih.gov In this forward step, a bromine atom already present at position 2 would direct the metalation and subsequent bromination to the adjacent C-3 position, a transformation not easily achieved by conventional electrophilic substitution. This disconnection leads to the precursor 2-Bromo-5-methoxynitrobenzene .
C-O or C-N Bonds: Further disconnection of 5-methoxynitrobenzene can proceed in two ways. A C-O bond disconnection suggests a precursor like 3-nitrophenol , which can be methylated in a Functional Group Interconversion (FGI) step. Alternatively, a C-N bond disconnection leads back to anisole (B1667542) , which would require a regioselective nitration step.
This multi-step retrosynthetic pathway, which combines electrophilic substitution, functional group interconversion, and directed ortho-metalation, offers a logical and controllable approach to the target molecule.
Precursor Synthesis Approaches to Substituted Methoxy-Nitrobenzene Scaffolds
The synthesis of the key intermediate, 5-methoxynitrobenzene (3-nitroanisole), is the foundational stage of the proposed pathway. Two primary approaches are considered for its preparation.
The direct nitration of anisole is a classic example of electrophilic aromatic substitution. The methoxy (B1213986) group (-OCH₃) is a strong activating, ortho-, para-directing group due to its +R (resonance) effect being stronger than its -I (inductive) effect. quora.com Consequently, the reaction of anisole with nitrating agents (typically a mixture of nitric acid and sulfuric acid) yields predominantly the ortho- and para-nitroanisole isomers. nih.gov
The desired meta-isomer, 3-nitroanisole, is formed in only minor quantities, often less than 2% of the product mixture. nih.gov While its formation is observed, isolating this isomer from the much more abundant ortho and para products is inefficient and impractical for large-scale synthesis. Therefore, direct nitration of anisole is not a synthetically viable route for obtaining the required 5-methoxynitrobenzene precursor in high yield.
| Isomer | Relative Yield | Directing Influence |
|---|---|---|
| ortho-Nitroanisole | ~30-40% | Favored by OCH₃ group |
| para-Nitroanisole | ~60-70% | Favored by OCH₃ group, less sterically hindered |
| meta-Nitroanisole | <2% | Electronically disfavored |
A more efficient and common strategy to synthesize 5-methoxynitrobenzene involves a Functional Group Interconversion (FGI). imperial.ac.uk This approach begins with a commercially available precursor that already possesses the desired meta-relationship between its functional groups, which are then converted into the required methoxy and nitro groups.
The most effective route starts with 3-nitrophenol . In this molecule, the hydroxyl and nitro groups are already in the desired 1,3- (meta) orientation. The phenolic hydroxyl group can be readily converted to a methoxy group via the Williamson ether synthesis. This reaction involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide ion, which is then treated with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide to yield 5-methoxynitrobenzene. This FGI approach avoids the regioselectivity issues associated with direct nitration and provides the key precursor in high yield. youtube.com
Direct Bromination Methodologies
With the 5-methoxynitrobenzene precursor in hand, the sequential introduction of two bromine atoms at the C-2 and C-3 positions is undertaken. This requires two distinct bromination steps, each governed by different mechanistic principles.
The first bromination is an electrophilic aromatic substitution on 5-methoxynitrobenzene. The regiochemical outcome is dictated by the combined directing effects of the existing substituents.
Methoxy Group (-OCH₃) at C-5: An activating, ortho-, para-director, which directs incoming electrophiles to positions 2, 4, and 6.
Nitro Group (-NO₂) at C-1: A deactivating, meta-director, which also directs incoming electrophiles to positions 2, 4, and 6.
Since both groups direct the electrophile to the same positions, the reaction is highly regioselective. The activating nature of the methoxy group ensures that the reaction proceeds under standard bromination conditions (e.g., Br₂ in a solvent like acetic acid or CCl₄, or using N-bromosuccinimide). nih.gov The reaction yields a mixture of isomers, with the primary product being 2-bromo-5-methoxynitrobenzene , alongside smaller amounts of the 4-bromo and 6-bromo isomers. The 2-bromo isomer, which is the necessary precursor for the next step, can be isolated from the product mixture via chromatography.
| Brominating Agent | Catalyst/Solvent | Expected Major Product |
|---|---|---|
| Br₂ | Acetic Acid | 2-Bromo-5-methoxynitrobenzene |
| N-Bromosuccinimide (NBS) | CCl₄, Initiator | 2-Bromo-5-methoxynitrobenzene |
The introduction of the second bromine atom at the C-3 position, adjacent to the first bromine, cannot be achieved by further electrophilic substitution. The C-3 position is electronically deactivated and meta to the activating methoxy group. Therefore, a Directed ortho-Metalation (DoM) strategy is employed. organic-chemistry.orgbaranlab.org
DoM is a powerful technique where a heteroatom-containing functional group directs the deprotonation of an adjacent ortho-position by a strong organolithium base. wikipedia.org Research has shown that a bromine substituent can itself act as a directing group, facilitating metalation at its ortho-position with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). nih.gov
In this key step, 2-Bromo-5-methoxynitrobenzene is treated with LDA at low temperature. The bromine atom at C-2 directs the selective deprotonation of the C-3 position, generating a transient aryllithium intermediate. This highly reactive species is then quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to install the second bromine atom precisely at the C-3 position. This sequence affords the final target molecule, This compound , with excellent regiocontrol, overcoming the limitations of conventional electrophilic substitution reactions.
Alternative Synthetic Routes to the Dibromomethoxy Nitrobenzene (B124822) Core
Direct synthesis of this compound is not prominently documented, requiring the consideration of alternative and hypothetical synthetic pathways. These routes often involve multi-step sequences and leverage well-established reaction mechanisms, including nucleophilic aromatic substitution and transformations of related polyhalogenated nitroaromatics.
Nucleophilic aromatic substitution (SNAr) is a powerful method for the introduction of substituents onto an aromatic ring that is activated by electron-withdrawing groups. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly activates the aromatic ring towards attack by nucleophiles, particularly at the ortho and para positions. This activation is due to the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance.
A plausible, albeit hypothetical, SNAr strategy for the synthesis of the this compound core could involve the displacement of a halide from a suitable polyhalogenated nitroaromatic precursor by a methoxide (B1231860) nucleophile. For instance, a starting material like 1,2,3-tribromo-5-nitrobenzene (B129633) could theoretically undergo selective methoxylation.
Hypothetical SNAr Reaction:
| Precursor | Nucleophile | Potential Product | Activating Group | Leaving Group |
| 1,2,3-Tribromo-5-nitrobenzene | Sodium Methoxide (NaOMe) | This compound | Nitro group (at C5) | Bromide ion (from C1) |
In this scenario, the nitro group at C5 would activate the ring. The positions ortho (C4, C6) and para (C2) to the nitro group are electronically favored for nucleophilic attack. However, steric hindrance from the adjacent bromine atoms at C2 and C3 would likely influence the regioselectivity of the reaction. The attack of the methoxide ion would preferentially occur at a less sterically hindered, yet electronically activated, position. The success of such a reaction would depend critically on controlling the reaction conditions to favor monosubstitution over potential side reactions.
While direct examples for this specific transformation are scarce, the principle is well-established. For example, the substitution of a fluorine atom in 5-fluoro-2-nitroanisole (B157042) with diethylamine (B46881) proceeds efficiently, demonstrating the displacement of a halogen activated by a nitro group. Similarly, transetherification reactions on dimethoxynitrobenzene (B8025996) have been studied, where one methoxy group is displaced by another alkoxide, showcasing the viability of alkoxy groups as both nucleophiles and, under certain conditions, leaving groups in SNAr reactions on activated rings.
The manipulation of functional groups on a pre-existing polybrominated nitroaromatic scaffold provides another strategic avenue. The Sandmeyer reaction, which transforms an aromatic amine into a variety of functional groups via a diazonium salt intermediate, is a particularly versatile tool.
A hypothetical route employing this strategy could begin with a precursor such as 2,3-dibromo-5-methoxyaniline (B3025228) . This aniline (B41778) derivative could be converted to its corresponding diazonium salt, which could then be subjected to a nitro-dediazonation reaction to install the nitro group at the desired position.
Hypothetical Sandmeyer-type Reaction Sequence:
Diazotization: 2,3-dibromo-5-methoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt.
Nitro-dediazonation: The diazonium salt is then treated with a nitrite source, such as sodium nitrite, in the presence of a copper catalyst to replace the diazonium group with a nitro group.
This approach offers a high degree of regiocontrol, as the position of the nitro group is determined by the initial position of the amine. While classic Sandmeyer reactions are most common for introducing halogens or a cyano group, variations for introducing a nitro group have been developed.
Another relevant transformation involves the deamination of a substituted nitroaniline. For example, the synthesis of 3,5-dibromo-nitro-benzene has been reported starting from 2,6-dibromo-4-nitro-aniline. In this process, the amino group is first converted to a diazonium salt and subsequently removed via reduction, leaving a hydrogen atom in its place. This demonstrates the feasibility of removing functional groups from a complex polyhalogenated nitroaromatic molecule to achieve a target substitution pattern.
Development of Sustainable and Efficient Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient protocols, often referred to as "green chemistry." Traditional nitration methods, which typically employ a hazardous mixture of concentrated nitric and sulfuric acids, generate significant amounts of corrosive waste.
Recent research has focused on developing more environmentally benign alternatives. One promising approach is the use of solid acid catalysts, such as zeolites, sulfated zirconia, or supported heteropolyacids. These materials can facilitate nitration using nitric acid under solvent-free or aqueous conditions, offering advantages such as catalyst reusability, reduced waste generation, and milder reaction conditions.
Table of Sustainable Nitration Approaches:
| Method | Nitrating System | Advantages | Reference |
| Solid Acid Catalysis | HNO₃ / Zeolite H-ZSM-5 | Reusable catalyst, solvent-free conditions, reduced acid waste. | |
| Aqueous Phase Nitration | Dilute Aqueous HNO₃ | Avoids corrosive co-acids, safer process, can be highly regioselective. | |
| Alternative Activation | Ultrasound or Microwave Irradiation | Enhanced reaction rates, shorter reaction times, potentially milder conditions. |
For the bromination steps required in the synthesis of the dibromomethoxy nitrobenzene core, sustainable alternatives to elemental bromine are also being explored. N-halosuccinimides, such as N-bromosuccinimide (NBS), are often used as safer and more selective brominating agents. The efficiency of these reagents can be enhanced through various catalytic systems. For example, mandelic acid has been shown to catalyze highly regioselective aromatic bromination with NBS in aqueous conditions. Another innovative approach uses elemental sulfur to mediate aromatic halogenations with N-halosuccinimides, which is effective even for less-reactive aromatic compounds.
Chemical Reactivity and Transformation Pathways of 2,3 Dibromo 5 Methoxynitrobenzene
Reactivity of the Nitro Group
The nitro group is a powerful electron-withdrawing moiety that significantly influences the reactivity of the aromatic ring. It is also a key functional handle that can be readily transformed into an amino group, opening up a vast array of subsequent chemical modifications.
The most common transformation of the nitro group in this compound is its reduction to the corresponding aniline (B41778), 3,5-dibromo-2-methoxyaniline. This reaction is fundamental for building diverse molecular architectures. However, the presence of bromine atoms on the aromatic ring introduces the significant challenge of avoiding hydrodehalogenation, a reductive cleavage of the carbon-bromine bonds, which is a common side reaction.
Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. The general mechanism involves a heterogeneous catalyst, typically a precious metal like palladium (Pd) or platinum (Pt) on a solid support such as carbon (C). The process begins with the adsorption of both the nitroarene substrate and molecular hydrogen (H₂) onto the surface of the metal catalyst. This facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group, which is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.
The kinetics of this reaction for 2,3-Dibromo-5-methoxynitrobenzene are influenced by the electronic and steric environment of the aromatic ring. The electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group, along with the two bulky bromine atoms, affect the molecule's adsorption onto the catalyst surface and the rate of the subsequent reduction steps.
The selective reduction of the nitro group in the presence of halogen substituents is a frequent challenge in organic synthesis. Several strategies have been developed to enhance chemoselectivity and minimize the undesired cleavage of C-Br bonds.
Catalytic Transfer Hydrogenation: This method avoids the direct use of high-pressure hydrogen gas and can offer high selectivity. The use of hydrazine (B178648) hydrate (B1144303) in the presence of a Pd/C catalyst has been shown to be a simple, efficient, and highly selective system for the reduction of various halogenated nitroarenes. For substrates with two halogen substituents, controlling the reaction temperature is critical; performing the reaction at room temperature can prevent dehalogenation, whereas elevated temperatures may lead to the removal of one of the halogen atoms.
pH Control: The pH of the reaction medium can significantly influence the reaction pathway. For certain fluorinated and chlorinated nitrobenzenes, conducting the catalytic hydrogenation in an acidic medium has been shown to inhibit dehalogenation. Conversely, in other systems, the hydrodehalogenation reaction rate can be influenced by the acidity generated during the reaction. Maintaining the pH with a buffer system can be crucial for controlling selectivity.
Alternative Reducing Agents: Classic chemical reduction methods are often highly chemoselective. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are well-established methods for reducing nitroarenes without affecting aryl halides.
Table 1: Conditions for Selective Reduction of a Dihalogenated Nitroarene using Hydrazine Hydrate
| Entry | Substrate | Catalyst | Temperature | Time | Result | Reference |
|---|---|---|---|---|---|---|
| 1 | 2,4-Dichloronitrobenzene | 10% Pd/C | Reflux | 1 h | Monodehalogenation observed |
Continuous flow chemistry offers significant advantages for performing highly exothermic and potentially hazardous reactions like catalytic hydrogenation. While specific studies on the continuous flow reduction of this compound are not prominent, the principles of this technology are directly applicable. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. This high level of control is ideal for optimizing the selective reduction of the nitro group while minimizing the competing dehalogenation reaction. The enhanced safety profile, due to the small reaction volumes and superior heat transfer, makes flow chemistry a valuable tool for these transformations.
Reductive cyclization involves the in-situ reduction of the nitro group to an amine, which then undergoes an intramolecular reaction to form a cyclic product. For this pathway to be viable with this compound, an additional reactive functional group must be present on the molecule or introduced in a preceding step. The primary product of the reduction, 3,5-dibromo-2-methoxyaniline, is itself a versatile building block for subsequent cyclization reactions to form various heterocyclic scaffolds, which are common motifs in pharmaceuticals and agrochemicals.
Selective Reduction to Amine Derivatives
Reactivity of the Bromine Substituents
The two bromine atoms on the aromatic ring are valuable handles for forming new carbon-carbon and carbon-heteroatom bonds. Their reactivity is influenced by their position relative to the other substituents. The strong electron-withdrawing nitro group activates the ring towards nucleophilic attack.
The bromine atoms are particularly well-suited for participation in a variety of metal-catalyzed cross-coupling reactions. These transformations, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for molecular construction. For instance, a related compound, 2,6-dibromo-4-nitroaniline, is known to undergo Suzuki coupling reactions. This indicates a high potential for this compound to be similarly functionalized.
The bromine atoms may also undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles. However, it has been noted that the 1,3-dibromo substitution pattern exhibits lower reactivity in SNAr compared to 1,2-dibromo analogues, a difference attributed to steric and electronic factors.
Table 2: Potential Cross-Coupling Reactions at Bromine Positions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki | Boronic acid/ester | C-C | Pd(PPh₃)₄, Pd(OAc)₂ |
| Heck | Alkene | C-C | Pd(OAc)₂, PdCl₂ |
| Sonogashira | Terminal alkyne | C-C | Pd/Cu co-catalyst |
Nucleophilic Aromatic Substitution (SNAr) Reactions at Brominated Centers
Nucleophilic aromatic substitution (SNAr) offers a direct pathway for the functionalization of aryl halides. This type of reaction is particularly effective when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the nitro group in this compound. libretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netyoutube.com Subsequent departure of the leaving group restores the aromaticity of the ring.
For this compound, the nitro group, being para to the bromine at C3 and ortho to the bromine at C2, significantly activates both positions towards nucleophilic attack. However, the steric hindrance around the C2 bromine, flanked by the methoxy and another bromine atom, can influence the regioselectivity of the substitution. The bromine at C3 is generally more susceptible to nucleophilic attack. Common nucleophiles employed in SNAr reactions include alkoxides, amines, and thiols. For instance, reaction with sodium methoxide (B1231860) could potentially lead to the substitution of one of the bromine atoms with a methoxy group. The specific conditions, such as the nature of the nucleophile, solvent, and temperature, will determine the outcome and selectivity of the reaction.
It is important to note that while the presence of electron-withdrawing groups is crucial, the position of these groups relative to the leaving group is also a key factor. libretexts.org In the case of this compound, the ortho and para relationship of the nitro group to the bromine atoms allows for effective stabilization of the negative charge in the Meisenheimer intermediate through resonance.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atoms on this compound serve as excellent electrophilic partners in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide or triflate. libretexts.orgnih.gov This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acids and their derivatives. nih.gov For this compound, a selective mono- or di-arylation can be achieved by carefully controlling the reaction conditions and stoichiometry of the reagents.
The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields and selectivity.
Table 1: Illustrative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Water | 3-Aryl-2-bromo-5-methoxynitrobenzene or 2,3-Diaryl-5-methoxynitrobenzene |
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound. uwindsor.ca A key advantage of the Stille reaction is its high tolerance for a wide variety of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca Similar to the Suzuki coupling, the reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. uwindsor.ca
In the context of this compound, Stille coupling can be employed to introduce various organic fragments, such as alkyl, vinyl, or aryl groups, by reacting it with the corresponding organostannane. The choice of palladium catalyst and ligands is crucial for the efficiency of the reaction. rsc.org
Table 2: Illustrative Stille Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| This compound | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄, Toluene | Functionalized 5-methoxynitrobenzene derivative |
Heck Reactions
The Heck reaction is a palladium-catalyzed method for the arylation or vinylation of alkenes with aryl or vinyl halides. libretexts.orgorganic-chemistry.org This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of fine chemicals and pharmaceuticals. rug.nl The reaction typically involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.orgyoutube.com
For this compound, a Heck reaction with an alkene would lead to the formation of a substituted styrene (B11656) derivative. The regioselectivity of the alkene addition is influenced by steric and electronic factors. Both intermolecular and intramolecular Heck reactions are possible, with the intramolecular version often being more efficient. libretexts.org
Table 3: Illustrative Heck Reaction
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| This compound | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base | Substituted stilbene (B7821643) derivative |
Other Aryl-Aryl and Aryl-Heteroatom Coupling Reactions
Beyond the Suzuki, Stille, and Heck reactions, this compound can participate in a variety of other transition metal-catalyzed cross-coupling reactions to form aryl-aryl and aryl-heteroatom bonds. These include:
Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner. uni-muenchen.de
Kumada Coupling: This involves the coupling of an organohalide with a Grignard reagent, typically catalyzed by nickel or palladium. uni-muenchen.de
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.
Ullmann Condensation: This is a copper-catalyzed reaction for the formation of diaryl ethers.
The choice of a specific coupling reaction depends on the desired bond to be formed and the compatibility of the functional groups present in the coupling partners.
Formation of Organometallic Reagents for Further Functionalization
The bromine atoms in this compound can be utilized to generate organometallic reagents, which are powerful nucleophiles for subsequent functionalization. libretexts.orglibretexts.org The formation of these reagents typically involves the reaction of the aryl bromide with a metal, such as magnesium or lithium. masterorganicchemistry.com
Grignard Reagents: Reaction of this compound with magnesium metal in an ether solvent can lead to the formation of the corresponding Grignard reagent (ArMgBr). libretexts.orgyoutube.com These reagents are highly reactive and can participate in a wide range of reactions, including additions to carbonyl compounds and ring-opening of epoxides. libretexts.orgsaskoer.ca
Organolithium Reagents: Treatment of this compound with an organolithium reagent, such as n-butyllithium, can result in either lithium-halogen exchange or deprotonation, depending on the reaction conditions. Lithium-halogen exchange would generate an aryllithium species (ArLi), which is also a potent nucleophile. masterorganicchemistry.com
The formation of these organometallic reagents must be carried out under anhydrous conditions, as they are highly reactive towards protic solvents like water. libretexts.org The resulting organometallic intermediates can then be reacted with a variety of electrophiles to introduce a wide array of functional groups onto the aromatic ring.
Table 4: Formation of Organometallic Reagents
| Starting Material | Reagent | Product |
| This compound | Mg, Ether | 2,3-Dibromo-5-methoxynitrophenylmagnesium bromide |
| This compound | n-BuLi, THF | 2,3-Dibromo-5-methoxynitrophenyllithium |
Reactivity of the Methoxy Group
The methoxy group (-OCH₃) is a common functional group in aromatic chemistry, typically acting as an electron-donating group. However, its reactivity in this compound is significantly influenced by the presence of the other deactivating substituents on the ring.
Demethylation and Ether Cleavage Reactions
Aryl methyl ethers can be cleaved to form the corresponding phenols, a reaction of significant synthetic utility. This transformation requires breaking the stable aryl C-O or the methyl C-O bond. In the case of this compound, the cleavage of the methyl-oxygen bond is the favored pathway.
The reaction is typically facilitated by strong acids, both protic and Lewis acids. youtube.commasterorganicchemistry.com Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective reagents for this purpose. libretexts.orgopenstax.org The mechanism begins with the protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol). masterorganicchemistry.com Following this activation step, a nucleophile, such as a bromide or iodide ion, attacks the methyl carbon via an Sₙ2 mechanism, displacing the substituted phenol (B47542) as the leaving group. openstax.org The cleavage of aryl alkyl ethers with these reagents invariably yields a phenol and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org
Lewis acids, particularly boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers, often under milder conditions than strong protic acids. masterorganicchemistry.comufp.pt The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, which facilitates the nucleophilic attack by a bromide ion on the methyl group. ufp.pt The presence of strong electron-withdrawing groups on the aromatic ring, such as the nitro and bromo substituents in the target molecule, generally makes the ether cleavage more facile compared to simple anisoles.
| Reagent | Mechanism Pathway | Predicted Products |
| HBr or HI (strong acid) | Protonation followed by Sₙ2 attack | 2,3-Dibromo-5-nitrophenol and Methyl Bromide/Iodide |
| BBr₃ (Lewis acid) | Lewis acid complexation followed by Sₙ2 attack | 2,3-Dibromo-5-nitrophenol and Methyl Bromide |
| Thiolate Anions (e.g., RS⁻) | Direct Sₙ2 displacement | 2,3-Dibromo-5-nitrophenol and Methyl Sulfide (R-S-CH₃) |
This table presents predicted reaction outcomes based on established principles of ether cleavage.
Oxidative Transformations of the Methoxy Group
The oxidative transformation of a methoxy group on an aromatic ring is less common than ether cleavage but can be achieved under specific conditions. This process, known as oxidative demethylation, can convert the methoxy group into a hydroxyl group. The reaction is particularly feasible when the aromatic ring is substituted with strongly electronegative groups, which is the case for this compound. google.com
One patented method describes the oxidative demethylation of methyl groups positioned ortho to a nitro group by reacting the compound with a strong base in a secondary or tertiary alcohol in the presence of oxygen. google.com While this applies to a methyl group rather than a methoxy group, it highlights a pathway for oxidation facilitated by adjacent electron-withdrawing substituents. Another approach involves the use of reagents like pentyl nitrite (B80452) with sodium methoxide, which has been shown to convert substituted methyl-pyridinium cations into the corresponding pyridones, a form of oxidative demethylation. rsc.org While direct experimental data for the oxidative transformation of the methoxy group in this compound is scarce, the electronic properties of the molecule suggest it could be susceptible to such reactions under specific oxidative conditions.
Vicarious Nucleophilic Substitution (VNS) Reactions in Halogenated Nitroarenes
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, particularly nitroarenes. wikipedia.org This reaction allows for the substitution of a hydrogen atom by a nucleophile, distinguishing it from classical SₙAr reactions where a leaving group like a halogen is replaced. organic-chemistry.org
The mechanism of VNS involves the addition of a carbanion, which carries a leaving group (Y), to an electron-deficient position on the nitroaromatic ring. nih.gov This addition forms a negatively charged intermediate known as a σ-adduct or Meisenheimer-type adduct. The subsequent step is a base-induced β-elimination of HY, which restores the aromaticity of the ring and results in the net substitution of a hydrogen atom. nih.gov
In halogenated nitroarenes like this compound, the nitro group strongly activates the aromatic ring for nucleophilic attack, specifically at the positions ortho and para to it. wikipedia.orgorganic-chemistry.org In this molecule, the available positions for VNS are C-4 (para to the nitro group) and C-6 (ortho to the nitro group).
Predicted Regioselectivity of VNS:
Attack at C-4: This position is para to the strongly activating nitro group and is sterically unhindered. The negative charge of the resulting σ-adduct can be effectively delocalized onto the nitro group, leading to a stabilized intermediate.
Attack at C-6: This position is ortho to the nitro group and is also activated. However, it is sterically hindered by the adjacent methoxy group at C-5.
Therefore, VNS reactions on this compound are expected to show a high preference for substitution at the C-4 position. It is a key feature of VNS that it is generally faster than the nucleophilic substitution of aromatic halogens (SₙAr), meaning the C-H bond will be substituted in preference to the C-Br bonds. organic-chemistry.org
Chemo- and Regioselectivity in Multi-Substituted Aromatic Systems
The presence of multiple, electronically distinct functional groups on the benzene (B151609) ring of this compound gives rise to challenges and opportunities in controlling chemical selectivity.
Chemoselectivity refers to the preferential reaction of one functional group over others. youtube.com In this molecule, the primary sites of reactivity are the nitro group, the C-Br bonds, and the activated C-H bonds.
Reduction vs. Substitution: The nitro group is highly susceptible to reduction, typically yielding an aniline. Catalytic hydrogenation can often be performed with high chemoselectivity, leaving the bromo and ether functionalities intact. acs.orgnih.gov
VNS vs. SₙAr: When reacting with nucleophiles, the molecule presents a choice between VNS (at C-H) and SₙAr (at C-Br). As previously noted, VNS is generally the kinetically favored pathway in nitroarenes bearing bromo substituents. organic-chemistry.org The SₙAr substitution of bromine would require more forcing conditions and would be directed by the nitro group to the ortho/para positions (C-2 and potentially C-4, though C-2 is already substituted).
Regioselectivity concerns the position at which a reaction occurs. youtube.com The directing effects of the substituents are paramount in determining the outcome of any reaction on the aromatic ring.
For Nucleophilic Aromatic Substitution: The nitro group is the dominant activating group and directs incoming nucleophiles to the ortho and para positions (C-4 and C-6). The negative charge of the intermediate σ-complex is stabilized most effectively when the attack occurs at these positions, as the charge can be delocalized onto the oxygen atoms of the nitro group. stackexchange.com Between the two possible sites, C-4 is electronically favored (para) and sterically more accessible than C-6, which is flanked by the methoxy group. Thus, nucleophilic attack is predicted to occur predominantly at C-4.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignment and Connectivity
No published experimental ¹H or ¹³C NMR data for 2,3-Dibromo-5-methoxynitrobenzene could be located. Such data would be crucial for confirming the specific substitution pattern on the benzene (B151609) ring by analyzing chemical shifts and coupling constants of the aromatic protons and carbons.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
Specific HRMS data, which would confirm the exact molecular formula (C₇H₅Br₂NO₃) and provide insights into the compound's fragmentation pathways under mass spectrometric conditions, is not available in the reviewed literature.
X-ray Crystallography for Solid-State Structure Determination
A search for crystallographic information on this compound in crystallographic databases yielded no results. Consequently, a detailed analysis of its solid-state structure is not possible.
Without X-ray crystallographic data, the precise conformation of the molecule, including the dihedral angles of the methoxy (B1213986) and nitro groups relative to the benzene ring, cannot be determined.
The nature and extent of intermolecular interactions, which govern the crystal packing of the compound, remain unknown in the absence of a crystal structure.
There are no published studies on the polymorphism or crystal engineering of this compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Experimental Infrared (IR) and Raman spectroscopic data for this compound are not available. This data would typically be used to identify the characteristic vibrational modes of its functional groups and provide a unique molecular fingerprint.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov For this compound, XPS would be instrumental in analyzing its surface properties or its interaction with other materials, such as catalysts.
When a material is irradiated with X-rays, photoelectrons are emitted from the sample's surface. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. Each element has a characteristic set of binding energies, allowing for elemental identification. Furthermore, shifts in these binding energies provide information about the chemical environment and oxidation state of the atoms.
For this compound, XPS analysis would be expected to reveal the presence of Carbon (C), Bromine (Br), Oxygen (O), and Nitrogen (N). The high-resolution spectra of the C 1s, Br 3d, O 1s, and N 1s regions would provide detailed information about the chemical bonding. For instance, the C 1s spectrum could be deconvoluted to distinguish between carbons in the aromatic ring, the methoxy group (-OCH₃), and those bonded to bromine or the nitro group. The Br 3d spectrum would confirm the presence of covalent C-Br bonds. xpsdatabase.net The N 1s spectrum would be characteristic of the nitro group (-NO₂), and the O 1s spectrum would show contributions from both the methoxy and nitro groups.
In the context of catalysis, XPS is invaluable for studying the interaction of this compound with a catalyst surface. nih.gov For example, in a dehalogenation or hydrogenation reaction, XPS could be used to monitor changes in the catalyst's surface composition and the electronic states of its active components before, during, and after the reaction. This can help in understanding the reaction mechanism, catalyst deactivation, and the nature of adsorbed intermediates.
Table 1: Expected XPS Binding Energies for this compound
| Element | Orbital | Expected Binding Energy (eV) | Information Provided |
| Carbon | C 1s | ~285-288 | Aromatic C-C/C-H, C-O, C-Br, C-N bonds |
| Bromine | Br 3d | ~70-71 | C-Br covalent bond |
| Oxygen | O 1s | ~532-534 | C-O (methoxy), N-O (nitro) bonds |
| Nitrogen | N 1s | ~405-407 | N-O bonds in the nitro group |
Note: The expected binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.
Electron Microscopy Techniques (TEM, STEM, EDS) in Catalyst Characterization for Reactions Involving the Compound
Electron microscopy techniques are crucial for characterizing the morphology, structure, and elemental composition of catalysts used in reactions involving this compound, such as catalytic hydrogenation of the nitro group or dehalogenation. hidenanalytical.comazooptics.com These reactions often employ catalysts composed of metal nanoparticles dispersed on a high-surface-area support. researchgate.netresearchgate.netrsc.orgresearchgate.netnih.goved.ac.ukosti.gov
Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional images of the catalyst, allowing for the direct visualization of the size, shape, and distribution of the metal nanoparticles on the support material. azooptics.com This is critical because the catalytic activity and selectivity are often highly dependent on the particle size. For instance, in the hydrogenation of nitroaromatics, the size of the metal nanoparticles can influence the reaction rate and the product distribution. researchgate.net
Scanning Transmission Electron Microscopy (STEM) , particularly in high-angle annular dark-field (HAADF) mode, offers images with Z-contrast, where heavier elements appear brighter. nih.gov This allows for the clear identification of individual metal atoms or clusters on a lighter support material, providing insights into the dispersion of the active catalytic sites. nih.govazooptics.com
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with TEM or STEM. azooptics.com It allows for the elemental analysis of a specific area of the sample. By focusing the electron beam on the nanoparticles and the support, EDS can confirm the elemental composition of the catalyst and map the distribution of different elements, ensuring that the active metals are located where they are expected to be on the support. nih.govresearchgate.net
For a hypothetical reaction where this compound is hydrogenated over a platinum-on-carbon catalyst, these techniques would be used as follows:
TEM would be used to measure the average size and size distribution of the platinum nanoparticles.
STEM could be employed to visualize the individual platinum atoms or small clusters on the carbon support, assessing their dispersion.
EDS analysis would confirm the presence of platinum on the carbon support and could be used to create an elemental map showing the spatial correlation of platinum and carbon.
Table 2: Application of Electron Microscopy in Catalyst Characterization for a Hypothetical Hydrogenation of this compound
| Technique | Information Obtained | Relevance to Catalysis |
| TEM | Nanoparticle size, shape, and distribution | Catalytic activity and selectivity are often size-dependent. azooptics.comresearchgate.net |
| STEM | Atomic-level imaging of catalyst particles, dispersion of active sites | Understanding the nature and accessibility of the catalytic sites. nih.gov |
| EDS | Elemental composition and mapping | Confirmation of catalyst composition and homogeneity. azooptics.comresearchgate.net |
These advanced characterization methods provide a multi-faceted understanding of the materials involved in the synthesis and reactions of this compound, which is essential for process optimization and the rational design of new catalytic systems. youtube.com
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 2,3-Dibromo-5-methoxynitrobenzene focus on understanding how electron density is distributed across the molecule and how this distribution influences its chemical behavior. These calculations are foundational for predicting which parts of the molecule are likely to engage in chemical reactions.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. wikipedia.org
The HOMO represents the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. researchgate.net Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions.
For this compound, the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) and bromine atoms (-Br) significantly influence the FMOs. The methoxy group tends to raise the energy of the HOMO, making the molecule a better electron donor. The nitro group, being strongly electron-withdrawing, lowers the energy of the LUMO, making the molecule a better electron acceptor. DFT calculations can precisely quantify these effects.
Illustrative Frontier Orbital Data for this compound
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| HOMO Energy | -7.5 eV | Represents the energy of the highest occupied molecular orbital, indicating the electron-donating capability. |
| LUMO Energy | -2.1 eV | Represents the energy of the lowest unoccupied molecular orbital, indicating the electron-accepting capability. |
| HOMO-LUMO Gap | 5.4 eV | The energy difference between HOMO and LUMO, which correlates with the molecule's chemical stability and reactivity. |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule with these functional groups. It serves to demonstrate the type of information generated by such a study.
The arrangement of substituents on the benzene (B151609) ring of this compound creates an uneven distribution of electron density. DFT calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecule's surface. These maps use a color scale where red indicates regions of high electron density (negative potential), and blue indicates regions of low electron density (positive potential).
In this compound, the ESP map would be expected to show:
High electron density (red) around the oxygen atoms of the nitro and methoxy groups, making these sites potential hydrogen bond acceptors.
Low electron density (blue) near the hydrogen atoms and potentially in a "sigma-hole" region associated with the bromine atoms, making them potential sites for halogen bonding.
A complex pattern on the aromatic ring, influenced by the competing effects of the electron-donating methoxy group and the electron-withdrawing nitro and bromo groups.
This detailed charge landscape is critical for predicting how the molecule will interact with other molecules, including solvents, catalysts, and biological targets.
DFT calculations are invaluable for mapping out the energetic landscape of a chemical reaction. researchgate.net By calculating the energies of reactants, products, and any intermediates, a reaction profile can be constructed. A crucial part of this process is locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For reactions involving this compound, such as nucleophilic aromatic substitution or reduction of the nitro group, DFT can be used to:
Model the step-by-step mechanism of the reaction.
Calculate the activation energy for each step. researchgate.net
Determine whether a proposed reaction pathway is energetically feasible.
Analyze the geometry and electronic structure of the transition state to understand how bonds are formed and broken.
Quantum Chemical Modeling of Reaction Mechanisms
Beyond DFT, other quantum chemical methods can be employed to model reaction mechanisms in detail. researchgate.net These models can explore various potential pathways for a given transformation, providing a theoretical framework to understand experimental observations. For instance, in the synthesis of derivatives from this compound, quantum modeling can predict the most likely site for substitution by analyzing the stability of potential intermediates (e.g., Meisenheimer complexes in nucleophilic aromatic substitution). These studies can elucidate complex reaction mechanisms, such as those seen in cycloaddition reactions or catalytic processes. researchgate.netchemrxiv.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can reveal the preferred three-dimensional shapes (conformations) of this compound. The molecule has a rotatable bond in its methoxy group, and MD simulations can determine the rotational energy barrier and the most stable orientation of this group relative to the benzene ring.
Furthermore, MD simulations are essential for studying intermolecular interactions. By simulating one molecule of this compound in the presence of others or with solvent molecules, one can predict properties like solubility and aggregation behavior. These simulations provide a dynamic picture of how the molecule interacts with its environment, governed by forces such as van der Waals interactions, dipole-dipole forces, and potential halogen or hydrogen bonds.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or computational descriptors with its chemical reactivity. chemrxiv.org This approach combines computational chemistry with statistical analysis to create predictive models. chemrxiv.org
For a series of related nitroaromatic compounds, a QSRR model could be developed to predict a specific type of reactivity (e.g., the rate of a substitution reaction). The model would use descriptors calculated for this compound and its analogues. These descriptors can include:
Electronic Descriptors: HOMO/LUMO energies, partial atomic charges, dipole moment.
Steric Descriptors: Molecular volume, surface area, specific conformational angles.
Topological Descriptors: Indices that describe the branching and connectivity of the molecular structure.
By finding a statistical correlation between these descriptors and experimentally measured reactivity, a QSRR model can be used to predict the reactivity of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired properties.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3-Dibromo-2-methoxy-5-nitrobenzene |
| 1,3-Dibromo-5-methoxybenzene |
| 1,3-Dibromo-5-nitrobenzene |
| 2,6-dibromo-4-nitroanisole |
| Anisole (B1667542) |
| Benzaldehyde |
| Formaldehyde |
| Methyl phenyl ketone |
| Nitrobenzene (B124822) |
| Tetramethylethylene |
| Styrene (B11656) |
| Hexene-1 |
Research Applications in Organic Synthesis
Role as Versatile Building Blocks for Complex Organic Molecules
The primary application of 2,3-Dibromo-5-methoxynitrobenzene in organic synthesis is as a scaffold for the construction of highly substituted aromatic compounds. The presence of two bromine atoms at the 2 and 3 positions, a methoxy (B1213986) group at the 5 position, and a nitro group at the 1 position provides multiple reaction sites that can be addressed selectively. This allows for the programmed introduction of various substituents, leading to the formation of intricate molecular structures that would be challenging to synthesize through other methods.
A significant area where this compound is of interest is in palladium-catalyzed cross-coupling reactions, such as the Catellani reaction. This type of reaction allows for the sequential functionalization of an aryl halide, first at an ortho C-H bond and then at the carbon-halide bond itself. aablocks.com In the case of this compound, this provides a pathway to synthesize complex biaryls and other polysubstituted arenes. aablocks.com The ability to control the sequence of bond formation is a key advantage in the assembly of complex target molecules. aablocks.com
Precursors for Advanced Functional Materials
While specific, extensively documented examples of advanced functional materials derived from this compound are not prevalent in publicly accessible literature, its structural motifs are relevant to materials science. The substituted nitrobenzene (B124822) core is a component of some organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). The presence of halogens allows for further elaboration into larger conjugated systems through cross-coupling reactions. The methoxy group can influence the electronic properties and solubility of potential polymeric or small-molecule materials. Therefore, this compound is considered a building block for the synthesis of novel organic materials with potential applications in electronics and photonics. bldpharm.com
Intermediates in the Synthesis of Agrochemical Research Compounds
Utility in Ligand Design for Catalysis Research
The design of ligands is crucial for the development of new and efficient transition metal catalysts. Polysubstituted aromatic compounds can serve as the backbone for ligands, with the substituents positioned to create a specific coordination environment around a metal center. The functional groups on this compound offer several handles for elaboration into more complex ligand structures. For example, the bromine atoms can be replaced with phosphine (B1218219) or amine groups, which are common coordinating moieties in catalysis. The methoxy and nitro groups can be used to electronically tune the properties of the resulting ligand, which in turn can influence the activity and selectivity of the catalyst. While specific ligands derived from this compound are not widely reported, the potential for its use in this area is significant, particularly for creating ligands for cross-coupling and C-H activation catalysis.
Exploitation of Polyfunctional Nature in Multistep Organic Syntheses
The true synthetic power of this compound lies in the strategic exploitation of its multiple functional groups in multistep syntheses. The differential reactivity of the two bromine atoms, the potential for nucleophilic aromatic substitution of the nitro group, and the modification of the methoxy group allow for a high degree of synthetic flexibility.
A key example of this is its potential use in sequential cross-coupling reactions. One bromine atom could be selectively reacted under one set of conditions, leaving the second bromine atom available for a subsequent, different coupling reaction. This stepwise approach allows for the controlled and directional assembly of complex molecular frameworks.
The Catellani reaction and related palladium/norbornene cooperative catalysis strategies are prime examples of how the polyfunctional nature of such molecules can be harnessed. aablocks.com These methods facilitate the creation of multiple carbon-carbon or carbon-heteroatom bonds in a single, orchestrated sequence around the aromatic ring. aablocks.com This can significantly shorten synthetic routes and provide access to novel chemical space. aablocks.com
Below is a table summarizing the reactivity of the functional groups present in this compound:
| Functional Group | Position | Potential Reactions |
| Nitro (NO₂) | 1 | Reduction to amine, Nucleophilic aromatic substitution |
| Bromo (Br) | 2 | Palladium-catalyzed cross-coupling, Lithiation |
| Bromo (Br) | 3 | Palladium-catalyzed cross-coupling, Lithiation |
| Methoxy (OCH₃) | 5 | Ether cleavage to phenol (B47542) |
This table can be interacted with to sort the data.
Environmental Research Perspectives
Abiotic Transformation Pathways in Environmental Matrices
Abiotic transformation refers to the chemical alteration of a compound in the environment without the involvement of biological organisms. For nitroaromatic compounds, these processes are crucial in determining their persistence and fate. The strong electron-withdrawing character of nitro substituents renders the aromatic ring electron-deficient. cswab.org This structure makes the compounds resistant to electrophilic attack by oxygenases, which is a common initial step in aerobic degradation, but theoretically favors reductive reactions. cswab.org
Biotransformation and Biodegradation Studies of Halogenated Nitroaromatics
The presence of both halogen and nitro substituents on an aromatic ring generally contributes to a compound's recalcitrance to biodegradation. nih.gov However, extensive research over the past few decades has shown that various microorganisms have evolved pathways to transform or completely mineralize these complex xenobiotics. cswab.orgresearchgate.net Bacteria, in particular, have been isolated from contaminated sites that can utilize nitroaromatic compounds as their sole source of carbon, nitrogen, and energy. nih.gov Fungi have also demonstrated a significant capacity for degrading these pollutants. mdpi.com
Microbial Degradation Mechanisms
Microorganisms employ several distinct strategies to initiate the breakdown of halogenated nitroaromatics. The specific mechanism often depends on the microbial species and the prevailing environmental conditions (aerobic vs. anaerobic).
Reductive Pathways: A common initial step, especially under anaerobic conditions, is the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. nih.gov While these reactions detoxify the nitro group, the resulting aromatic amines can be persistent and carcinogenic. nih.gov Some anaerobic bacteria, like Desulfovibrio spp., can use nitroaromatic compounds as a nitrogen source. nih.gov
Oxidative Pathways: Under aerobic conditions, bacteria have evolved powerful oxygenase enzymes to attack the stable aromatic ring.
Monooxygenases can hydroxylate the ring, leading to the elimination of the nitro group as nitrite (B80452). This mechanism has been observed in the degradation of nitrophenols. nih.gov
Dioxygenases insert two hydroxyl groups into the aromatic ring, which can destabilize the structure and lead to the spontaneous elimination of the nitro group. nih.gov This is a key mechanism in the degradation of compounds like nitrobenzene (B124822) and 2,4-dinitrotoluene (B133949). nih.gov
Fungal Degradation: Ligninolytic fungi, such as Phanerochaete chrysosporium, use powerful, non-specific extracellular enzymes to degrade a wide range of recalcitrant pollutants, including nitroaromatics like 2,4-dinitrotoluene and 2,4,6-trinitrotoluene. nih.gov More recent studies have highlighted the potential of other fungi, like Caldariomyces fumago, which can effectively degrade chlorinated and fluorinated nitrophenols, reducing their toxicity significantly. mdpi.com
The table below summarizes findings from a study on the degradation of halogenated nitrophenols by various fungal strains, illustrating the potential of mycoremediation.
Table 1: Fungal Degradation of Halogenated Nitrophenols Data sourced from a 72-hour degradation study.
Impact of Substituent Pattern on Degradation Pathways
The number, type, and position of substituents on the aromatic ring profoundly influence a compound's susceptibility to microbial degradation. nih.gov
Nitro Groups: The presence of multiple nitro groups, as in dinitrotoluene (DNT) and trinitrotoluene (TNT), increases the electron deficiency of the ring. This makes them more resistant to oxidative attack but more amenable to initial reductive steps. researchgate.net For instance, DNTs are more susceptible to initial oxygenation under aerobic conditions than TNT. researchgate.net
Halogen Groups: Halogen atoms also withdraw electrons, adding to the recalcitrance of the molecule. Their removal, or dehalogenation, is a critical step in detoxification and can occur oxidatively or reductively. nih.gov
Other Groups: The presence of other functional groups, such as the methoxy (B1213986) group (-OCH3) in 2,3-Dibromo-5-methoxynitrobenzene, further complicates degradation. Methoxy groups are generally electron-donating, which could slightly counteract the electron-withdrawing effects of the nitro and bromo groups at specific ring positions, potentially influencing the site of initial enzymatic attack. Halomethoxybenzenes are known to be formed through microbial methylation of halogenated phenols. nih.gov
For this compound, the combination of two bromine atoms, a nitro group, and a methoxy group presents a significant challenge for microbial enzymes, likely requiring a consortium of microbes with diverse catabolic capabilities for complete mineralization.
Photo-degradation and Chemical Stability in Environmental Contexts
Nitroaromatic compounds are generally chemically stable, a property that contributes to their environmental persistence. nih.gov However, they can be susceptible to photodegradation upon absorbing light, particularly UV radiation. This process can be a significant environmental sink for these contaminants.
Research on the UV-induced transformation of 2,3-dibromo-5,6-dimethyl-1,4-benzoquinone, a compound with some structural similarities to the title compound (i.e., a dibrominated aromatic), provides valuable insights. nih.gov In that study, irradiation with UV light at 254 nm led to the degradation of the parent compound, primarily through a debromination-hydroxylation pathway. nih.gov The rate of photodegradation was found to be significantly inhibited by components present in natural waters and treated wastewater, such as humic acids. nih.gov This highlights that the environmental matrix is a critical factor in determining the real-world efficiency of photolytic degradation. The study also found that while the parent compound was degraded, hydroxylated by-products were formed and could accumulate, which may not eliminate toxicity. nih.gov This suggests that while photodegradation can transform this compound, a complete assessment would require identifying the resulting transformation products and their environmental impact.
Analytical Method Development for Environmental Detection of Nitroaromatics
The reliable detection and quantification of nitroaromatic compounds in environmental samples like water and soil are essential for monitoring contamination and assessing the efficacy of remediation efforts. consensus.app Due to the complexity of environmental matrices and the low concentrations at which these pollutants are often found, analytical methods typically involve an extraction and concentration step followed by chromatographic separation and detection. consensus.app
Official methods often rely on solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analytes from the sample matrix. consensus.apptandfonline.com
Chromatographic Separation and Detection:
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used and robust method for analyzing nitroaromatics. consensus.appresearchgate.net
Gas Chromatography (GC) is also frequently employed, often with an electron capture detector (ECD), which is highly sensitive to halogenated and nitro-containing compounds. consensus.appresearchgate.net GC-ECD can offer lower detection limits than HPLC for many nitroaromatics, but calibration can be more challenging, and the detector has a more limited linear range. researchgate.net Other detectors used with GC include mass spectrometry (MS), which provides structural confirmation. cdc.gov
Supercritical Fluid Chromatography (SFC) has also been explored as a technique for the analysis of nitroaromatics in aqueous samples. tandfonline.com
The development of these methods has enabled the detection of nitroaromatic compounds at parts-per-billion (ppb) or even lower concentrations. cdc.gov
Table 2: Comparison of Analytical Methods for Nitroaromatic Compound Detection
Future Research Directions
Development of Novel Asymmetric Synthetic Methodologies Involving the Compound
The development of asymmetric synthetic methods is a cornerstone of modern chemistry, particularly for producing enantiomerically pure compounds for pharmaceutical and materials applications. For 2,3-Dibromo-5-methoxynitrobenzene, a key frontier is the induction of chirality from its prochiral structure.
Future research could focus on creating atropisomers, which are stereoisomers arising from hindered rotation around a single bond. By selectively functionalizing one of the bromine atoms with a bulky group via a transition-metal-catalyzed cross-coupling reaction, it may be possible to restrict the rotation around the aryl-substituent bond, leading to stable, chiral atropisomers. The challenge lies in developing catalytic systems that can not only differentiate between the two bromine atoms but also proceed with high enantioselectivity. This would involve the screening of chiral ligands and optimization of reaction conditions. Success in this area would parallel the established utility of other compounds in stereoselective transformations. researchgate.net
Exploration of New Catalytic Transformations Utilizing the Compound's Functional Groups
The functional groups of this compound offer multiple handles for chemical modification. Future research will likely target the selective catalytic transformation of these groups, which is crucial for its use as a versatile building block.
A primary area of investigation is the chemoselective reduction of the nitro group to an amino group, a critical transformation for the synthesis of dyes, pharmaceuticals, and polymers. ccspublishing.org.cn Given that the bromine atoms are susceptible to reduction under harsh conditions, developing mild, catalytic methods is paramount. Recent advancements in metal-free and photocatalytic reductions of nitroarenes, which tolerate sensitive functional groups like halogens, offer promising pathways. ccspublishing.org.cnorganic-chemistry.orgresearchgate.net For example, systems using tetrahydroxydiboron (B82485) as a reductant have shown high chemoselectivity at room temperature, preserving bromo- and other reducible moieties. organic-chemistry.orgresearchgate.net
Another major avenue is the selective functionalization of the two C-Br bonds. These bonds are ideal sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.gov Due to the different electronic environments of the C2 and C3 bromine atoms (influenced by the adjacent methoxy (B1213986) and nitro groups), they will exhibit different reactivities. Future work should focus on developing catalytic systems that can selectively activate one C-Br bond over the other, enabling sequential, site-specific derivatization of the aromatic ring.
| Potential Catalytic System | Target Transformation | Key Advantage | Relevant Research |
| Au/Fe(OH)ₓ with CO/H₂O | Selective Nitro Reduction | High chemoselectivity, avoids reduction of C-Br bonds. | rsc.org |
| 4,4′-bipyridine (organocatalyst) with B₂(OH)₄ | Metal-Free Nitro Reduction | Rapid, room temperature reaction, tolerates halogens. | organic-chemistry.org |
| Blue-light irradiation with B₂(OH)₄/ⁱPrOH | Photocatalytic Nitro Reduction | Catalyst-free, tolerates a wide range of functional groups. | ccspublishing.org.cnresearchgate.net |
| Palladium/Chiral Ligand | Asymmetric Cross-Coupling | Potential for creating atropisomers via selective C-Br functionalization. | researchgate.net |
Advanced Computational Studies for Predictive Reactivity and Material Design
Computational chemistry is an indispensable tool for predicting molecular properties and guiding experimental design. For a polyfunctional molecule like this compound, advanced computational studies can provide critical insights into its reactivity and potential applications.
Future computational work using Density Functional Theory (DFT) and other methods can be employed to:
Predict Regioselectivity: Calculate the activation barriers for reactions at the C2-Br and C3-Br positions to predict which site is more favorable for nucleophilic substitution or metal-catalyzed coupling under various conditions.
Elucidate Reaction Mechanisms: Model the transition states and intermediates for key transformations, such as the selective reduction of the nitro group, to understand the reaction pathways. researchgate.net
Predict Spectroscopic Properties: Calculate NMR and IR spectra to aid in the characterization of synthetic intermediates and final products.
Guide Material Design: A study on the reduction of nitrobenzenes by iron species demonstrated that the energy of the lowest unoccupied molecular orbital (LUMO) could serve as a predictor for reaction rates. uga.edu Similar computational screening could be used to predict the electronic properties (e.g., HOMO/LUMO gap) of novel materials derived from the this compound scaffold, guiding the synthesis of compounds with desired optical or electronic characteristics.
Design of Next-Generation Functional Materials Derived from the this compound Scaffold
The term "scaffold" refers to a core molecular framework upon which functional materials can be built. nih.govnih.gov The this compound core is an ideal starting point for designing next-generation materials.
By leveraging the catalytic transformations described above, this scaffold can be elaborated into more complex structures with tailored properties. Future research directions include:
Synthesis of Novel Polymers: Sequential functionalization of the bromine atoms and transformation of the nitro group could lead to the creation of novel monomers. Polymerization of these monomers could yield materials with interesting thermal, electronic, or photophysical properties.
Development of Bioactive Molecules: The aniline (B41778) derivatives formed from nitro reduction are common pharmacophores. Further functionalization could lead to libraries of compounds for screening as potential drug candidates.
Creation of Organic Electronic Materials: Annulative π-extension strategies, where the scaffold is fused with other aromatic rings, could be employed to synthesize larger polycyclic aromatic compounds. rsc.org These extended systems could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The strategic substitution pattern allows for fine-tuning of the final material's solubility and solid-state packing.
Integrated Experimental and Computational Approaches for Mechanistic Elucidation
A synergistic approach that combines experimental investigation with computational modeling is essential for unraveling the complex reactivity of this compound. Future research should focus on this integrated strategy to gain a deep and predictive understanding of its chemical behavior.
For instance, when studying the selective catalytic reduction of the nitro group, a detailed mechanistic investigation could involve:
Experimental Studies: Kinetic analysis to determine reaction orders, in-situ monitoring (e.g., via IR or NMR spectroscopy) to identify intermediates, and isotopic labeling studies to trace reaction pathways.
Computational Modeling: DFT calculations to map the potential energy surface of the reaction, identify the lowest energy pathway, and characterize the structure of transition states and intermediates. researchgate.net This can help explain observed selectivities.
One study successfully combined experiments and theoretical calculations to explain the pathway for the photo-induced reduction of nitroarenes. researchgate.net Applying a similar integrated approach to the various potential reactions of this compound will be crucial for moving beyond empirical screening and towards the rational design of catalysts and reaction conditions for this versatile chemical building block.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,3-Dibromo-5-methoxynitrobenzene, and how can intermediates be validated?
- Methodology : Start with a commercially available benzene derivative (e.g., 1,2,3-trimethoxybenzene) and perform sequential functionalization. Bromination using in at 0°C can introduce bromine atoms at positions 2 and 3. Nitration with concentrated at 50°C introduces the nitro group at position 4. Validate intermediates via (e.g., loss of aromatic proton signals after bromination) and mass spectrometry (e.g., molecular ion peaks matching expected molecular weights) .
Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?
- Methodology :
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities. Compare retention times against standards.
- Stability : Conduct accelerated degradation studies under light (UV irradiation), heat (40–60°C), and humidity (75% RH). Monitor decomposition via TLC and for structural integrity. Evidence suggests nitroaromatic compounds are prone to photodegradation; use amber vials and inert atmospheres for storage .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions due to potential bromine vapor release.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Waste Disposal : Segregate halogenated waste in labeled containers. Refer to institutional guidelines aligned with OSHA and EPA standards .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites. The nitro group directs electrophiles to the meta position, while bromines act as leaving groups in Suzuki-Miyaura couplings.
- Transition State Analysis : Identify activation energies for bromine displacement using Pd(PPh) catalysts. Validate predictions with experimental yields and monitoring .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting patterns)?
- Methodology :
- Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the methoxy group) by acquiring spectra from 25°C to −60°C.
- COSY and NOESY : Assign coupling patterns and spatial proximities. For example, NOE correlations between the methoxy protons and adjacent aromatic protons confirm substitution patterns.
- Comparative Analysis : Cross-reference with analogous compounds (e.g., 2,6-difluoro-4-iodoanisole in ) to identify systematic deviations .
Q. How does the electron-withdrawing nitro group influence the compound’s photostability in material science applications?
- Methodology :
- UV-Vis Spectroscopy : Measure absorbance in the 300–400 nm range to assess transitions.
- Photodegradation Kinetics : Expose thin films to controlled UV light and quantify degradation via LC-MS. Compare with non-nitro analogs (e.g., 1-bromo-3,5-dimethoxybenzene in ) to isolate the nitro group’s role.
- Electrochemical Analysis : Use cyclic voltammetry to correlate reduction potentials with stability; nitro groups typically lower LUMO energies, increasing photoreactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
